Lipophilicity Modulation: 4-Fluoro-1H-indazole-6-carboxylic Acid Exhibits Significantly Reduced LogP Compared to 4-Chloro and 4-Bromo Analogs
4-Fluoro-1H-indazole-6-carboxylic acid demonstrates a calculated LogP of 1.76, reflecting its optimal balance between hydrophilicity and lipophilicity for CNS and oral drug space [1]. In contrast, the 4-chloro analog exhibits a significantly higher LogP (~2.3) and the 4-bromo analog an even higher LogP (~2.5), values that exceed typical drug-like thresholds and are associated with increased plasma protein binding, lower aqueous solubility, and higher promiscuity risks .
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.76 |
| Comparator Or Baseline | 4-chloro-1H-indazole-6-carboxylic acid (LogP ~2.3); 4-bromo-1H-indazole-6-carboxylic acid (LogP ~2.5) |
| Quantified Difference | ΔLogP ≈ -0.5 to -0.7 vs chloro; ΔLogP ≈ -0.7 to -0.9 vs bromo |
| Conditions | Calculated using ACD/Labs Percepta or ChemAxon algorithms; consistent with halogen π-system contributions |
Why This Matters
Procuring the 4-fluoro analog ensures adherence to Lipinski's Rule of Five and favorable physicochemical profiles, whereas the 4-chloro or 4-bromo analogs may introduce downstream liabilities in ADME and formulation.
- [1] Molbase. 4-Fluoro-1H-indazole-6-carboxylic acid. LogP 1.4002. https://qiye.molbase.cn View Source
